3-Deaza-xylouridine

Description

Properties

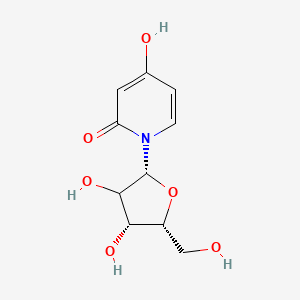

Molecular Formula |

C10H13NO6 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |

InChI |

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8+,9?,10-/m1/s1 |

InChI Key |

CBOKZNLSFMZJJA-UKUJCULDSA-N |

Isomeric SMILES |

C1=CN(C(=O)C=C1O)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |

solubility |

H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |

Origin of Product |

United States |

Foundational & Exploratory

3-Deaza-xylouridine: A Technical Overview of its Chemical Structure, Mechanism of Action, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered interest for its potential as an anticancer agent. Structurally similar to uridine, it is distinguished by the substitution of the nitrogen atom at the 3-position of the pyrimidine ring with a carbon atom. This modification fundamentally alters its biological activity, transforming it into an inhibitor of a key enzyme in nucleotide biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for this compound. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one, is a xylanofuranosyl derivative of a 2,4-dihydroxypyridine (B17372) base. Its molecular formula is C₁₀H₁₃NO₆ and it has a molecular weight of 243.21 g/mol .

The Core Mechanism of 3-Deaza-xylouridine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine is a synthetic purine (B94841) nucleoside analog that has demonstrated significant antitumor and antiviral activities. Its primary mechanism of action in mammalian cells revolves around the potent inhibition of CTP synthetase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition, following intracellular phosphorylation of this compound to its active triphosphate form, leads to a cascade of metabolic disruptions, ultimately impeding cell proliferation and inducing cytotoxicity. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathway perturbations, and cellular consequences of this compound treatment. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in this area.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to their incorporation into nucleic acids or the inhibition of key enzymes involved in nucleotide metabolism. This compound falls into the latter category, acting as a potent antimetabolite. Its therapeutic potential stems from its ability to selectively disrupt the synthesis of cytidine (B196190) triphosphate (CTP), a vital precursor for RNA and DNA synthesis, as well as phospholipid biosynthesis. Understanding the precise mechanism of action of this compound is crucial for optimizing its clinical application and for the rational design of novel, more effective analogs.

Intracellular Activation and Primary Target Inhibition

Upon entry into mammalian cells, this compound undergoes a series of phosphorylation events, catalyzed by cellular kinases, to yield its active metabolite, this compound 5'-triphosphate (3-deaza-XTP). This triphosphate analog then acts as a competitive inhibitor of CTP synthetase.

CTP synthetase catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor.[1][2][3] GTP acts as an allosteric activator of this reaction.[1][4] 3-deaza-XTP mimics the natural substrate UTP and binds to the active site of CTP synthetase, thereby blocking the synthesis of CTP. This direct inhibition is considered the primary metabolic effect of this compound.

Downstream Cellular Effects

The inhibition of CTP synthetase and the subsequent depletion of intracellular CTP pools trigger a range of downstream effects that collectively contribute to the cytostatic and cytotoxic properties of this compound.

Inhibition of Nucleic Acid Synthesis

CTP is an essential building block for the synthesis of RNA. Furthermore, its reduction product, deoxycytidine triphosphate (dCTP), is required for DNA replication. By severely limiting the available CTP pool, this compound effectively inhibits both RNA and DNA synthesis. This leads to a halt in the cell cycle and prevents cellular proliferation. Studies have shown a marked decrease in the incorporation of radiolabeled precursors into both RNA and DNA in cells treated with this compound.

Perturbation of Pyrimidine Nucleotide Pools

Treatment of mammalian cells with this compound leads to a significant decrease in the intracellular concentrations of cytidine mono-, di-, and triphosphates (CMP, CDP, and CTP). This depletion of cytidine nucleotides is a direct consequence of CTP synthetase inhibition.

Secondary Inhibition of De Novo Pyrimidine Biosynthesis and Salvage Pathways

Interestingly, this compound can also potentiate its own inhibitory effect on CTP synthetase. It has been observed that intracellular 3-deaza-uracil nucleotides can inhibit de novo pyrimidine biosynthesis, as measured by the incorporation of sodium [14C]bicarbonate into uracil (B121893) nucleotides, by 40-85%. This is not due to an expansion of the uracil nucleotide pool. Furthermore, the salvage of [14C]uridine is also inhibited by 25-75%. It is postulated that this compound acts as a fraudulent allosteric regulator of carbamyl phosphate (B84403) synthetase II and uridine/cytidine kinase, key enzymes in the de novo and salvage pathways, respectively. By reducing the synthesis of UTP, the substrate for CTP synthetase, this compound further enhances the block in CTP production.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on mammalian cells.

Table 1: Inhibition of Pyrimidine Biosynthesis and Salvage in L1210 Cells

| Intracellular 3-Deaza-uracil Nucleotide Concentration (nmoles/10⁶ cells) | Inhibition of De Novo Pyrimidine Biosynthesis (%) | Inhibition of [¹⁴C]uridine Salvage (%) |

| 1 - 6 | 40 - 85 | - |

| 0.5 - 5.2 | - | 25 - 75 |

Table 2: Effect of this compound on Nucleotide Pools in L1210 Cells

| Treatment | CMP Pool | CDP Pool | CTP Pool |

| This compound | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Experimental Protocols

CTP Synthetase Activity Assay

This protocol is adapted from methods used to measure CTP synthase activity.

Objective: To measure the enzymatic activity of CTP synthetase in the presence and absence of inhibitors like 3-deaza-XTP.

Materials:

-

Purified CTP synthase or cell lysate

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 2 mM UTP, 0.2 mM GTP

-

Substrate: 10 mM Glutamine

-

Inhibitor: 3-deaza-XTP (various concentrations)

-

Spectrophotometer capable of measuring absorbance at 291 nm

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer and the enzyme source (purified protein or cell lysate).

-

If testing an inhibitor, add the desired concentration of 3-deaza-XTP to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding glutamine.

-

Monitor the production of CTP by measuring the increase in absorbance at 291 nm over time.

-

Calculate the enzyme activity based on the rate of CTP formation, using the molar extinction coefficient of CTP at 291 nm.

Measurement of Intracellular Nucleotide Pools by HPLC

This protocol outlines the general steps for quantifying intracellular nucleotide levels.

Objective: To determine the concentrations of various nucleotides (e.g., CTP, UTP) in mammalian cells following treatment with this compound.

Materials:

-

Cultured mammalian cells

-

This compound

-

Perchloric acid (PCA) or other extraction buffer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange)

-

Nucleotide standards

Procedure:

-

Culture mammalian cells to the desired density.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Extract the nucleotides by adding a cold extraction buffer (e.g., 0.4 M PCA) and incubating on ice.

-

Centrifuge the samples to pellet the cellular debris.

-

Neutralize the supernatant containing the nucleotides.

-

Analyze the nucleotide composition of the supernatant using HPLC.

-

Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of known standards.

Conclusion

The mechanism of action of this compound in mammalian cells is a well-defined process centered on the inhibition of CTP synthetase. This primary action, following intracellular activation, leads to a profound depletion of cytidine nucleotides, thereby halting nucleic acid synthesis and cell proliferation. The ability of this compound to also inhibit earlier steps in the pyrimidine biosynthetic pathway further underscores its potency as a metabolic inhibitor. The detailed understanding of its molecular interactions and cellular consequences provides a strong foundation for its continued investigation as a therapeutic agent and for the development of next-generation antimetabolites with improved efficacy and selectivity. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this field.

References

3-Deaza-xylouridine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine, a synthetic nucleoside analog, represents an intriguing yet under-documented molecule in the landscape of antiviral and antitumor research. While its direct discovery and detailed biological data are not extensively reported in publicly available literature, its structural components—the 3-deazauracil base (4-hydroxypyridin-2-one) and the xylose sugar moiety—are well-characterized in various other nucleoside analogs. This technical guide consolidates the fragmented knowledge surrounding its potential synthesis and plausible biological activities by examining structurally related compounds. By providing a composite overview, this document aims to serve as a foundational resource for researchers interested in the exploration of this compound and its derivatives.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action often relies on the inhibition of key enzymes involved in nucleic acid synthesis, leading to the disruption of viral replication or cancer cell proliferation. The modification of both the nucleobase and the sugar moiety has been a fruitful strategy in the development of new therapeutic agents.

This compound is a pyridinone nucleoside characterized by the presence of a xylofuranose (B8766934) sugar attached to a 4-hydroxypyridin-2-one base, an isomer of uracil (B121893). The "3-deaza" modification, replacing the nitrogen at position 3 of the uracil ring with a carbon, is known to alter the electronic properties and metabolic stability of the nucleoside. The xylose sugar, an epimer of ribose, confers a different stereochemistry at the 2' and 3' positions of the furanose ring, which can significantly impact enzyme recognition and biological activity.

While specific literature on the discovery and synthesis of this compound is sparse, this guide will extrapolate from the known chemistry and biology of related 3-deazapyrimidine nucleosides and xylofuranosyl nucleosides to provide a comprehensive technical overview.

Putative Synthesis of this compound

Experimental Protocol: A Proposed Synthesis

Step 1: Preparation of the Protected Xylofuranose Donor

A suitable xylofuranose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, is a common starting material. This can be synthesized from D-xylose through a series of protection reactions.

Step 2: Silylation of the Heterocyclic Base

4-Hydroxypyridin-2-one is silylated to enhance its solubility and reactivity for the subsequent glycosylation reaction. This is typically achieved by reacting it with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate.

Step 3: Glycosylation

The silylated 4-hydroxypyridin-2-one is coupled with the protected xylofuranose donor in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). This reaction, known as the Vorbrüggen glycosylation, typically yields a mixture of N¹ and O²-glycosylated products, as well as anomers, which require chromatographic separation. The formation of the desired β-anomer is often favored.

Step 4: Deprotection

The protecting groups (e.g., benzoyl groups on the sugar and any remaining silyl (B83357) groups on the base) are removed to yield the final product, this compound. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol.

Below is a DOT script for a diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the activities of related compounds provide a basis for speculation.

Antiviral and Antitumor Potential

Pyridinone nucleosides have demonstrated a broad range of biological activities, including antiviral and antitumor effects. The structural similarity of this compound to 3-deazauridine (B583639), a known inhibitor of CTP synthetase, suggests a potential mechanism of action.

Table 1: Biological Activity of Structurally Related Nucleoside Analogs

| Compound | Target/Activity | Reported IC₅₀/EC₅₀ | Reference |

| 3-Deazauridine | CTP Synthetase Inhibition | Varies by cell line | --INVALID-LINK-- |

| Pyridinone-based NNRTIs | HIV-1 Reverse Transcriptase | Varies | --INVALID-LINK-- |

| 3-Cyanopyridin-2-one Nucleosides | Antibacterial and Anticancer | Varies | (PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one |

| 4-Pyridone Riboside | Antitumor (in vitro) | Varies | Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents |

Proposed Mechanism of Action: CTP Synthetase Inhibition

The primary mechanism of action for 3-deazauridine involves its intracellular phosphorylation to the 5'-triphosphate, which then acts as a competitive inhibitor of CTP synthetase. This enzyme is crucial for the de novo synthesis of cytidine (B196190) triphosphate (CTP), an essential precursor for DNA and RNA synthesis. Inhibition of CTP synthetase leads to a depletion of intracellular CTP pools, thereby halting nucleic acid synthesis and cell proliferation. It is plausible that this compound, upon intracellular phosphorylation, could exert a similar inhibitory effect on CTP synthetase.

Below is a DOT script for a diagram illustrating the proposed signaling pathway.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to the established biological activities of its constituent parts. While direct experimental data is lacking in the current literature, this guide provides a theoretical framework for its synthesis and potential mechanism of action based on extensive research of related compounds.

Future research should focus on the definitive synthesis of this compound and its comprehensive biological evaluation. Key areas of investigation should include:

-

Antiviral screening: Testing against a broad panel of RNA and DNA viruses.

-

Anticancer activity: Evaluation against various cancer cell lines and in vivo tumor models.

-

Enzymatic assays: Direct measurement of its inhibitory activity against CTP synthetase and other relevant enzymes.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to optimize biological activity and pharmacokinetic properties.

The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and resistance profiles. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

3-Deaza-xylouridine: A Technical Guide to its Biological Activities and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine, a synthetic nucleoside analog, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the core properties, mechanism of action, and therapeutic potential of this compound and its closely related analog, 3-deazauridine (B583639). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound belongs to a class of compounds known as nucleoside analogs, which are structurally similar to naturally occurring nucleosides. This structural mimicry allows them to interfere with various cellular processes, particularly nucleic acid synthesis, making them valuable candidates for antiviral and anticancer therapies. The primary mechanism of action for 3-deazauridine, and by extension this compound, involves the inhibition of CTP synthetase, a critical enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. By disrupting the production of cytidine (B196190) triphosphate (CTP), these compounds effectively halt the synthesis of RNA and DNA, leading to cytostatic and cytotoxic effects in rapidly proliferating cells.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C9H11N1O6 | (Calculated) |

| Molecular Weight | 245.19 g/mol | (Calculated) |

| Synonyms | 3-Deazauridine, NSC 126849 | [1] |

| CAS Number | 23205-42-7 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activities

Mechanism of Action

3-Deazauridine exerts its biological effects primarily through the inhibition of CTP synthetase.[2] Following cellular uptake, it is phosphorylated intracellularly to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of CTP synthetase, the enzyme responsible for the conversion of uridine (B1682114) triphosphate (UTP) to CTP. This inhibition leads to a significant decrease in the intracellular pool of CTP, a crucial precursor for the synthesis of both RNA and DNA. Consequently, nucleic acid synthesis is inhibited, leading to the arrest of cell growth and proliferation. A secondary effect may also involve the inhibition of dCTP formation.

dot

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Anticancer Activity

3-Deazauridine has demonstrated significant antitumor activity against various cancer cell lines. Its ability to deplete CTP pools makes it particularly effective against rapidly dividing cancer cells that have a high demand for nucleic acid precursors. It has shown synergistic effects when used in combination with other antineoplastic agents, such as cytosine arabinoside and thymidine.

Table 1: In Vitro Cytotoxicity of 3-Deazauridine Against Cancer Cell Lines

| Cell Line | Cell Type | Parameter | Value (µM) | Reference |

| CCRF-CEM | Human T-cell leukemia | CC50 | 11 | |

| L1210 | Mouse leukemia | CC50 | 1.3 |

Antiviral Activity

3-Deazauridine and its derivatives have been evaluated for their antiviral properties against a range of RNA viruses. The inhibition of host cell CTP synthetase can indirectly suppress viral replication by limiting the availability of necessary building blocks for viral genome synthesis. A nitro-substituted analog of 3-deazauridine, 3-nitro-3-deazauridine, has shown significant activity against rhinovirus.

Table 2: Antiviral Activity of 3-Deazauridine and its Analog

| Compound | Virus | Cell Line | Parameter | Value | Reference |

| 3-Nitro-3-deazauridine | Rhinovirus type 34 | WISH | - | Significant Activity | |

| 3-Deazauridine | RNA viruses | Mammalian cells | - | Observed Inhibition |

Experimental Protocols

Synthesis of 3-Deazauridine

A common synthetic route to 3-deazauridine involves the following key steps:

-

Silylation: Treatment of 2,4-dihydroxypyridine (B17372) with hexamethyldisilazane (B44280) (HMDS) to yield 2,4-bis(trimethylsilyloxy)pyridine.

-

Condensation: Condensation of the silylated pyridine (B92270) derivative with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This step typically yields 2',3',5'-tri-O-benzoyl-3-deazauridine.

-

Deblocking: Removal of the benzoyl protecting groups using alcoholic ammonia (B1221849) to afford the final product, 3-deazauridine.

dot

Caption: A simplified workflow for the chemical synthesis of 3-Deazauridine.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest (e.g., CCRF-CEM, L1210)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 value (the concentration that inhibits cell growth by 50%).

CTP Synthetase Activity Assay

This assay measures the enzymatic activity of CTP synthetase and its inhibition by compounds like this compound's triphosphate form.

Materials:

-

Purified CTP synthetase or cell lysate containing the enzyme

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2, and DTT)

-

Substrates: UTP, ATP, and glutamine

-

Allosteric activator: GTP

-

Inhibitor: this compound triphosphate

-

Quenching solution (e.g., perchloric acid)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound triphosphate to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified CTP synthetase or cell lysate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction to pellet precipitated proteins. Neutralize the supernatant.

-

HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of CTP produced.

-

Data Analysis: Determine the enzyme activity by calculating the rate of CTP formation. For inhibition studies, calculate the Ki value.

Conclusion and Future Directions

This compound and its related analogs represent a promising class of compounds with significant potential in the fields of oncology and virology. Their well-defined mechanism of action, centered on the inhibition of the critical enzyme CTP synthetase, provides a strong rationale for their further development. The data presented in this guide highlight the cytotoxic and antiviral activities of these compounds.

Future research should focus on a more comprehensive evaluation of this compound's efficacy against a broader panel of cancer cell lines and viruses to identify specific therapeutic niches. In vivo studies are crucial to assess its pharmacokinetic properties, safety profile, and antitumor/antiviral efficacy in animal models. Furthermore, medicinal chemistry efforts could be directed towards synthesizing novel derivatives with improved potency, selectivity, and pharmacological properties. The detailed protocols and data provided herein serve as a valuable resource to guide and facilitate these future investigations.

References

Unraveling the Identity and Function of 3-Deaza-xylouridine: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanism of a Mislabeled Nucleoside Analog: Clarifying the Role of 3-Deaza-xylouridine and its Prominent Counterpart, 3-Deazauridine (B583639), in Nucleotide Metabolism

Executive Summary

An in-depth review of available scientific literature reveals a common point of confusion surrounding the classification and function of this compound. While occasionally mislabeled as a purine (B94841) nucleoside analog, the vast body of research points to its close structural and functional relationship with the pyrimidine (B1678525) nucleoside, uridine. This technical guide serves to rectify this misunderstanding by elucidating the true nature of this class of compounds. The focus will be on the well-documented activities of its close and more extensively studied relative, 3-Deazauridine, a potent pyrimidine nucleoside analog. We will explore its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its function. This guide is intended for researchers, scientists, and professionals in drug development who seek a precise understanding of this agent's role as a modulator of nucleotide biosynthesis.

Correcting the Classification: A Pyrimidine Analog, Not a Purine

Contrary to some database classifications, the foundational structure of 3-deaza nucleosides containing a uracil-like base, such as 3-Deazauridine, firmly places them in the category of pyrimidine nucleoside analogs . The core heterocyclic ring is a derivative of pyridine, which mimics the single-ring structure of pyrimidines (uracil, cytosine, and thymine), not the double-ring structure of purines (adenine and guanine). The "deaza" modification refers to the replacement of a nitrogen atom with a carbon atom in the heterocyclic ring. In the case of 3-Deazauridine, the nitrogen at the 3-position of the uracil (B121893) ring is replaced by a carbon. The sugar moiety, whether it be ribose (in uridine), deoxyribose, or xylose (in xylouridine), does not alter its fundamental classification as a pyrimidine analog.

The primary subject of extensive research, and therefore the focus of this guide, is 3-Deazauridine . Its mechanism of action is well-established and provides a clear framework for understanding how this class of molecules functions.

The Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary molecular target of 3-Deazauridine is CTP synthetase , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), an essential precursor for the synthesis of DNA and RNA.

Upon entering the cell, 3-Deazauridine is phosphorylated by cellular kinases to its active triphosphate form, 3-deazauridine-5'-triphosphate (3-deaza-UTP). This active metabolite then acts as a competitive inhibitor of CTP synthetase, effectively blocking the production of CTP.[3] The depletion of the intracellular CTP pool has profound consequences for cellular proliferation, leading to the inhibition of both DNA and RNA synthesis.

Signaling Pathway of 3-Deazauridine Action

The following diagram illustrates the metabolic pathway affected by 3-Deazauridine.

Quantitative Data on Biological Activity

The biological effects of 3-Deazauridine have been quantified in various studies. The following table summarizes key findings from the literature.

| Parameter | Cell Line | Value | Reference |

| Inhibition of CTP Synthetase | Calf Liver (purified enzyme) | Competitive Inhibition | |

| Effect on Nucleotide Pools | L1210 Cells | Marked decrease in CMP, CDP, and CTP pools | |

| Inhibition of Nucleic Acid Synthesis | L1210 Cells | Inhibition of radiolabeled precursor incorporation into DNA and RNA |

Experimental Protocols

The characterization of 3-Deazauridine's mechanism of action has relied on a variety of established biochemical and cell-based assays.

Enzyme Inhibition Assay for CTP Synthetase

Objective: To determine the inhibitory effect of 3-deaza-UTP on CTP synthetase activity.

Methodology:

-

Purify CTP synthetase from a biological source (e.g., calf liver).

-

Prepare a reaction mixture containing the enzyme, its substrate UTP, ATP, and an amino group donor (e.g., glutamine).

-

Add varying concentrations of the inhibitor, 3-deaza-UTP, to the reaction mixtures.

-

Incubate the reactions for a defined period at an optimal temperature.

-

Terminate the reaction and quantify the amount of CTP produced, typically using high-performance liquid chromatography (HPLC).

-

Analyze the data using enzyme kinetic models (e.g., Lineweaver-Burk plot) to determine the type and potency of inhibition.

Analysis of Intracellular Nucleotide Pools

Objective: To measure the effect of 3-Deazauridine on the intracellular concentrations of pyrimidine nucleotides.

Methodology:

-

Culture a specific cell line (e.g., L1210 leukemia cells) in appropriate media.

-

Treat the cells with a known concentration of 3-Deazauridine for various time points.

-

Harvest the cells and perform a cellular extraction to isolate the nucleotide pool, often using a perchloric acid or methanol (B129727) extraction method.

-

Analyze the extracted nucleotides by HPLC, separating and quantifying the individual nucleotide species (e.g., UTP, CTP, ATP, GTP).

-

Compare the nucleotide levels in treated cells to those in untreated control cells.

Nucleic Acid Synthesis Assay

Objective: To assess the impact of 3-Deazauridine on the rate of DNA and RNA synthesis.

Methodology:

-

Culture cells in the presence or absence of 3-Deazauridine.

-

Add a radiolabeled precursor of DNA or RNA synthesis (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA) to the culture medium.

-

Incubate for a set period to allow for the incorporation of the radiolabel into newly synthesized nucleic acids.

-

Harvest the cells and precipitate the macromolecules (including DNA and RNA).

-

Wash the precipitate to remove unincorporated radiolabel.

-

Quantify the amount of radioactivity incorporated into the nucleic acid fraction using a scintillation counter.

-

A reduction in incorporated radioactivity in treated cells compared to controls indicates inhibition of nucleic acid synthesis.

Experimental Workflow Diagram

Conclusion

The evidence overwhelmingly supports the classification of 3-Deazauridine and its analogs, including this compound, as pyrimidine nucleoside analogs . Their primary mechanism of action is the inhibition of CTP synthetase, leading to a depletion of CTP pools and subsequent disruption of DNA and RNA synthesis. This technical guide has clarified the molecular function of this class of compounds and provided an overview of the experimental approaches used to elucidate their activity. A precise understanding of their role as pyrimidine analogs is crucial for their continued investigation and potential development as therapeutic agents.

References

- 1. [PDF] 3-Deazauridine | Semantic Scholar [semanticscholar.org]

- 2. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Targets for 3-Deaza-xylouridine in Virology: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

3-Deaza-xylouridine, a nucleoside analog also known as 3-Deazauridine, presents a compelling avenue for the development of broad-spectrum antiviral therapies. Its primary mechanism of action, the inhibition of CTP synthetase, targets a crucial enzymatic step in the de novo pyrimidine (B1678525) biosynthesis pathway, thereby depriving viral replication of an essential building block for RNA and DNA synthesis. This guide provides a comprehensive overview of the antiviral potential of this compound and its derivatives, detailing its mechanism of action, susceptible viral targets, available efficacy data, and relevant experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and advance this compound as a potential antiviral agent.

Introduction: The Antiviral Potential of this compound

This compound (3-DU), a structural analog of uridine, has demonstrated notable activity against a range of RNA viruses. Its therapeutic potential stems from its ability to disrupt the synthesis of pyrimidine nucleotides, which are essential for the replication of viral genomes. By targeting a host cell enzyme, CTP synthetase, 3-DU offers a mechanism that could be effective against a variety of viruses and potentially less prone to the rapid development of viral resistance compared to drugs targeting viral-specific enzymes.

A derivative of 3-DU, 3-Nitro-3-deazauridine (B14287785) (3N-3DU), has shown enhanced antiviral activity and reduced toxicity compared to the parent compound, highlighting the potential for further optimization of this class of molecules[1]. This document will delve into the specifics of their antiviral activity and the underlying molecular mechanisms.

Mechanism of Action: Inhibition of CTP Synthetase

The primary molecular target of this compound is CTP synthetase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), a critical precursor for the synthesis of RNA and, after conversion to dCTP, DNA.

The proposed mechanism of action involves the intracellular phosphorylation of this compound to its active triphosphate form, this compound triphosphate (3-dUTP). This active metabolite then acts as a competitive inhibitor of CTP synthetase, effectively blocking the production of CTP. The depletion of the intracellular CTP pool has a profound inhibitory effect on viral RNA synthesis, as viral RNA-dependent RNA polymerases require CTP for the elongation of the viral genome.

References

Preliminary in vitro studies on 3-Deaza-xylouridine's efficacy.

Note: As of the latest available data, specific in vitro studies on the efficacy of 3-Deaza-xylouridine are not extensively documented in publicly accessible research. Therefore, this technical guide will focus on the closely related and well-studied compound, 3-Deazauridine , as a proxy to provide a comprehensive overview of its in vitro antiviral and anticancer properties, mechanisms of action, and relevant experimental methodologies. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

3-Deazauridine is a synthetic nucleoside analog of uridine (B1682114) that has demonstrated significant in vitro activity against a range of RNA viruses and various cancer cell lines. Its primary mechanism of action involves the inhibition of CTP synthetase, a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition leads to the depletion of intracellular cytidine (B196190) triphosphate (CTP) pools, thereby disrupting RNA and DNA synthesis and ultimately leading to the inhibition of viral replication and cancer cell proliferation. This document provides a detailed summary of the available in vitro data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on In Vitro Efficacy

The in vitro efficacy of 3-Deazauridine has been evaluated against various viral strains and cancer cell lines. The following tables summarize the key quantitative data from these studies.

Antiviral Activity

| Virus | Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| Parainfluenza Virus (PIV) | - | - | Antiviral Index (AI) | <1.0 | [1] |

| Rhinovirus (RV) | - | - | Antiviral Index (AI) | <0.1 | [1] |

| Semliki Forest Virus (SFV) | - | - | Antiviral Index (AI) | - | [1] |

| Vesicular Stomatitis Virus (VSV) | - | - | Antiviral Index (AI) | - | [1] |

| Poliovirus, type 1 (PoV) | - | - | Antiviral Index (AI) | <0.1 | [1] |

| Punta Toro Virus (PTV) | - | - | Antiviral Index (AI) | <0.1 | |

| Rhinovirus type 1A | HeLa | Cytopathic Effect (CPE) Inhibition | - | Significant Inhibition | |

| Rhinovirus type 13 | HeLa | Cytopathic Effect (CPE) Inhibition | - | Significant Inhibition | |

| Coxsackievirus type A21 | HeLa | Cytopathic Effect (CPE) Inhibition | - | Significant Inhibition | |

| PR-8 Influenza Virus | MDCK | Cytopathic Effect (CPE) Inhibition | - | Significant Inhibition |

Antiviral Index (AI) is calculated as the ratio of the maximum tolerated dose (MTD) to the minimum inhibitory concentration (MIC).

Cytotoxicity in Cancer Cell Lines

| Cell Line | Assay Type | Efficacy Metric | Value (µM) |

| L1210 Leukemia | Growth Inhibition | - | - |

| Human Melanoma (BE) | Cell Viability | - | Synergistic with Thymidine |

| Human Melanoma (LO) | Cell Viability | - | Synergistic with Thymidine |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the general protocols for the key experiments cited.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is used to determine the ability of a compound to prevent virus-induced damage to cultured cells.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., HeLa, MDCK)

-

96-well cell culture plates

-

Cell culture medium (e.g., MEM with fetal bovine serum)

-

Virus stock of known titer

-

3-Deazauridine stock solution

-

Neutral red or other viability stain

-

Microplate reader

Procedure:

-

Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of 3-Deazauridine in cell culture medium.

-

Remove the growth medium from the cell monolayers and add the different concentrations of the compound.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

-

Assess cell viability by staining with a dye such as neutral red.

-

Measure the absorbance using a microplate reader.

-

The 50% effective concentration (EC50), the concentration of the drug that protects 50% of the cells from viral CPE, is calculated.

MTT Assay for Cell Proliferation and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., L1210)

-

96-well cell culture plates

-

Cell culture medium

-

3-Deazauridine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with the cancer cells at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with serial dilutions of 3-Deazauridine and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary molecular target of 3-Deazauridine is CTP synthetase. The following diagrams illustrate the mechanism of action and the affected metabolic pathway.

Mechanism of Action of 3-Deazauridine

Caption: Intracellular activation of 3-Deazauridine to its active triphosphate form.

Impact on Pyrimidine Biosynthesis Pathway

Caption: Inhibition of CTP Synthetase by 3-Deaza-UTP disrupts pyrimidine metabolism.

Conclusion

The available in vitro data for 3-Deazauridine strongly suggest its potential as an antiviral and anticancer agent. Its well-defined mechanism of action, centered on the inhibition of CTP synthetase, provides a solid foundation for further drug development efforts. While specific data for this compound is currently lacking, the information presented here for its close analog, 3-Deazauridine, offers valuable insights for researchers in the field. Further studies are warranted to elucidate the specific in vitro efficacy profile of this compound and to explore its therapeutic potential.

References

The Impact of 3-Deaza-xylouridine on Viral Nucleic Acid Synthesis: A Technical Guide

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, primarily functioning by interfering with the synthesis of viral nucleic acids. These molecules mimic natural nucleosides and, upon intracellular phosphorylation, can be incorporated into growing DNA or RNA chains by viral polymerases, leading to chain termination or increased mutation rates. Alternatively, they can act as inhibitors of enzymes crucial for viral replication. 3-Deaza-xylouridine is a synthetic nucleoside analog whose biological activity is not yet extensively characterized. However, by examining its structural relatives, we can infer potential mechanisms of action against viral replication.

This guide will explore the potential impact of this compound on viral nucleic acid synthesis by drawing parallels with 3-Deazauridine and 3-deazaadenosine (B1664127) analogs. We will delve into the established mechanism of S-adenosyl-L-homocysteine (SAH) hydrolase inhibition, a key target of 3-deazaadenosine compounds, and its downstream effects on viral RNA methylation and synthesis. Additionally, we will discuss the observed antiviral effects of 3-Deazauridine against a range of RNA viruses.

Potential Mechanisms of Action

Based on the activities of related compounds, two primary mechanisms can be postulated for the antiviral action of this compound:

-

Inhibition of Virus-Induced Cytopathogenic Effects: Similar to 3-Deazauridine, this compound may inhibit the visible damage caused by viral infection in cell cultures. The precise biochemical pathway for this is not fully elucidated but likely involves interference with viral replication processes.

-

Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase: The "deaza" modification in the nucleobase is a key feature of potent SAH hydrolase inhibitors like 3-deazaadenosine. Inhibition of this enzyme leads to the accumulation of SAH, a product feedback inhibitor of methyltransferases. Viral methyltransferases are essential for the 5'-capping of viral mRNA, a critical step for mRNA stability, translation, and evasion of the host immune system.

The S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Pathway

The inhibition of SAH hydrolase by 3-deaza nucleosides represents a well-characterized, indirect mechanism of suppressing viral nucleic acid synthesis. The logical flow of this pathway is depicted below.

Caption: Proposed mechanism of SAH hydrolase inhibition by this compound.

Quantitative Data

Direct quantitative data for this compound is not available. The following tables summarize the antiviral activity of the related compound, 3-Nitro-3-deazauridine (B14287785), and the inhibitory potency of various 3-deazaadenosine analogs against SAH hydrolase.

Table 1: Antiviral Activity of 3-Nitro-3-deazauridine and Related Compounds [1]

| Compound | Virus | Cell Line | Antiviral Index (AI)¹ |

| 3-Nitro-3-deazauridine | Parainfluenza Virus (PIV) | LLC-MK2 | 15.3 |

| 3-Nitro-3-deazauridine | Rhinovirus (RV) | WISH | 24.1 |

| 3-Nitro-3-deazauridine | Semliki Forest Virus (SFV) | KB | 76.9 |

| 3-Nitro-3-deazauridine | Vesicular Stomatitis Virus (VSV) | KB | 50.0 |

| 3-Nitro-3-deazauridine | Poliovirus, type 1 (PoV) | WISH | 0.5 |

| 3-Nitro-3-deazauridine | Punta Toro Virus (PTV) | LLC-MK2 | 2.4 |

| 3-Deazauridine | Parainfluenza Virus (PIV) | LLC-MK2 | <0.1 |

| 3-Deazauridine | Poliovirus, type 1 (PoV) | WISH | <0.1 |

| 3-Deazauridine | Punta Toro Virus (PTV) | LLC-MK2 | <0.1 |

| Ribavirin | Parainfluenza Virus (PIV) | LLC-MK2 | comparable to 3N-3DU |

| Ribavirin | Poliovirus, type 1 (PoV) | WISH | 1.3 |

| Ribavirin | Punta Toro Virus (PTV) | LLC-MK2 | 10.0 |

¹Antiviral Index (AI) is calculated as the Maximum Tolerated Dose (MTD) / Minimum Inhibitory Concentration (MIC). A higher AI indicates greater antiviral selectivity.

Table 2: Inhibition of Human Placental S-adenosylhomocysteine (AdoHcy) Hydrolase by 3-Deaza-adenosine Analogs [2]

| Compound | Order of Potency |

| 3-deaza-neplanocin A (DZNep) | Most Potent |

| neplanocin A (NepA) | ~ DZNep |

| 3-deaza-(+/-)aristeromycin (DZAri) | >> DZAri |

| 3-deaza-5'-(+/-)noraristeromycin (DZNAri) | ~ DZAri |

| 3-deaza-adenosine (DZA) | > DZA |

| 2',3'-dideoxy-adenosine (ddAdo) | Least Potent |

| 2',3'-dideoxy-3-deaza-adenosine (ddDZA) | ~ ddAdo |

| 2',3'-dideoxy-3-deaza-(+/-)aristeromycin (ddDZAri) | ~ ddAdo |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of potential antiviral agents. Below are outlines for key assays relevant to the study of compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for screening antiviral compounds by observing their ability to protect cells from virus-induced damage.

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, HeLa, MDCK) in 96-well microtiter plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

-

Treatment and Infection: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with a pre-tittered amount of the virus. Include appropriate controls (cells only, cells with virus only, and cells with a known antiviral drug).

-

Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.

-

CPE Evaluation: Observe the cell monolayers under a microscope and score the degree of CPE in each well.

-

Cell Viability Staining: Fix the cells and stain with a dye that selectively stains viable cells, such as crystal violet or neutral red.

-

Quantification: Elute the dye and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀) from parallel assays without virus infection. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of SAH hydrolase.

Caption: Workflow for an SAH Hydrolase Inhibition Assay.

Methodology:

-

Enzyme and Substrate Preparation: Use purified recombinant or isolated SAH hydrolase. Prepare a stock solution of the substrate, S-adenosyl-L-homocysteine.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Setup: In a suitable reaction vessel (e.g., microfuge tube or 96-well plate), combine the enzyme, buffer, and inhibitor dilutions.

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, often by adding an acid (e.g., perchloric acid).

-

Product Detection: Quantify the amount of product formed (adenosine or homocysteine). This can be achieved through various methods, including:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the substrate and products.

-

Spectrophotometric Assays: Use a coupled enzyme system that leads to a change in absorbance.

-

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to calculate the 50% inhibitory concentration (IC₅₀).

Conclusion and Future Directions

While direct evidence for the antiviral activity of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antiviral agent. The established mechanism of SAH hydrolase inhibition by 3-deaza nucleosides offers a compelling pathway by which this compound could disrupt viral replication by interfering with essential mRNA capping processes. Furthermore, the observed, albeit mechanistically undefined, antiviral effects of 3-Deazauridine against a variety of RNA viruses suggest that this compound may possess similar broad-spectrum activity.

Future research should focus on the following:

-

Synthesis and in vitro evaluation of this compound: The compound needs to be synthesized and tested in a panel of antiviral assays against a diverse range of viruses.

-

Mechanism of action studies: If antiviral activity is confirmed, detailed mechanistic studies should be undertaken to determine if it acts as an inhibitor of SAH hydrolase, a direct inhibitor of viral polymerases, or through another mechanism.

-

Structure-activity relationship (SAR) studies: Synthesis and testing of related analogs will help in optimizing the antiviral potency and selectivity.

The exploration of novel nucleoside analogs like this compound is essential for the development of new therapeutic strategies to combat existing and emerging viral threats. This technical guide provides a foundational framework for initiating such investigations.

References

Comprehensive Literature Review of 3-Deaza-xylouridine and its Closely Related Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the research on 3-Deaza-xylouridine and its closely related and more extensively studied analog, 3-Deazauridine (B583639). While "this compound" is cited in some chemical databases, it is often listed as a synonym for 3-Deazauridine. The core structural difference between a "xylouridine" and a "uridine" lies in the stereochemistry of the sugar moiety. However, the majority of published research focuses on the ribofuranosyl configuration, known as 3-Deazauridine. This review will primarily focus on the wealth of data available for 3-Deazauridine, a synthetic nucleoside analog with demonstrated antitumor and antiviral properties, while also contextualizing the potential implications of the xylo-configuration based on broader research into xylofuranosyl nucleosides.

3-Deazauridine is a structural analog of the pyrimidine (B1678525) nucleoside uridine (B1682114), where the nitrogen atom at the 3-position of the uracil (B121893) ring is replaced by a carbon atom. This modification is key to its mechanism of action, which involves the inhibition of cytidine (B196190) triphosphate (CTP) synthetase. By disrupting the de novo synthesis of pyrimidine nucleotides, 3-Deazauridine interferes with both DNA and RNA synthesis, leading to its cytostatic and antiviral effects.

Mechanism of Action

The primary molecular target of 3-Deazauridine is CTP synthetase, a critical enzyme in the de novo pyrimidine biosynthetic pathway.[1] This enzyme catalyzes the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).

Following cellular uptake, 3-Deazauridine is phosphorylated to its active triphosphate form, 3-deazauridine-5'-triphosphate (3-deaza-UTP). 3-deaza-UTP then acts as a competitive inhibitor of CTP synthetase, effectively blocking the synthesis of CTP.[1][2] A reduction in the intracellular pool of CTP has downstream effects, including the inhibition of both DNA and RNA synthesis, which are essential for cell proliferation and viral replication.[2] A secondary effect observed is the inhibition of dCTP formation, further contributing to its disruption of DNA synthesis.[2]

The inhibition of CTP synthetase by 3-Deazauridine can also lead to an increase in the intracellular concentration of UTP. This modulation of nucleotide pools can have synergistic effects when used in combination with other nucleoside analogs.

References

Methodological & Application

Standard operating procedure for using 3-Deaza-xylouridine in cell culture assays.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Deaza-xylouridine, also known as 3-Deazauridine, is a synthetic uridine (B1682114) analog that functions as a competitive inhibitor of CTP synthetase.[1][2][3] This inhibition leads to the depletion of intracellular cytidine (B196190) triphosphate (CTP) pools, which are essential for the synthesis of DNA and RNA.[4] Consequently, this compound disrupts these critical cellular processes, leading to cytostatic and cytotoxic effects in rapidly proliferating cells, particularly cancer cells.[5]

The primary mechanism of action involves the intracellular phosphorylation of this compound to its triphosphate form, which then competes with the natural substrate, uridine triphosphate (UTP), for the active site of CTP synthetase.[6] This targeted inhibition of pyrimidine (B1678525) biosynthesis makes this compound a compound of interest in cancer research and drug development. It has been shown to induce dose-dependent apoptosis in various cancer cell lines, particularly in myeloid leukemia cells.[5] Furthermore, it can act synergistically with other chemotherapeutic agents, enhancing their anticancer effects.[1]

These application notes and protocols provide a comprehensive guide for the utilization of this compound in standard cell culture assays to evaluate its cytotoxic and apoptotic effects.

Quantitative Data Summary

The cytotoxic effects of this compound can vary significantly depending on the cell line. The following table summarizes the available quantitative data on its activity.

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| CCRF-CEM (Human leukemia) | Cytotoxicity | CC50 | 11 | [2] |

| L1210 (Mouse leukemia) | Cytotoxicity | CC50 | 1.3 | [2] |

| Vero (Monkey kidney) | Cytotoxicity | CC50 | >200 | [2] |

| HL-60, NB4, HEL, K562 (Myeloid leukemia) | Apoptosis Induction | Effective Concentration | 2.5 - 15 | [5] |

Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells. The effective concentration for apoptosis induction represents the range where dose-dependent apoptosis was observed. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell pellet by centrifugation.

-

Suspension cells: Collect the cells directly by centrifugation.

-

-

Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for evaluating this compound.

References

- 1. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Deazauridine (NSC 126849) | Nucleoside Antimetabolite/Analog | 23205-42-7 | Invivochem [invivochem.com]

- 4. [PDF] 3-Deazauridine | Semantic Scholar [semanticscholar.org]

- 5. 3-Deazauridine triggers dose-dependent apoptosis in myeloid leukemia cells and enhances retinoic acid-induced granulocytic differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of a Fluorine Atom at C3 of 3-Deazauridine Shifts Its Antimetabolic Activity from Inhibition of CTP Synthetase to Inhibition of Orotidylate Decarboxylase, an Early Event in the de Novo Pyrimidine Nucleotide Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Deaza-xylouridine Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-xylouridine is a nucleoside analog with potential antiviral properties. As with other 3-deaza nucleoside analogs, its mechanism of action is thought to involve the modulation of cellular methylation processes, which are crucial for the replication of a variety of viruses. This document provides a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a standard method for quantifying the efficacy of antiviral compounds. Additionally, it outlines a cytotoxicity assay to determine the compound's therapeutic window.

Putative Mechanism of Action: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

This compound, like other 3-deazaadenosine (B1664127) analogs, is hypothesized to exert its antiviral effects primarily through the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is critical for the hydrolysis of SAH to adenosine (B11128) and homocysteine. The accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions, leads to feedback inhibition of methyltransferases. These enzymes are essential for various viral and cellular processes, including the capping of viral mRNA, which is necessary for its stability and translation. By disrupting these methylation events, this compound can interfere with viral replication.

Caption: Putative mechanism of action of this compound.

Experimental Workflow

The evaluation of the antiviral activity of this compound involves a series of sequential steps, beginning with the determination of its cytotoxicity to establish a non-toxic concentration range for subsequent antiviral assays. The core of the evaluation is the plaque reduction assay, which quantifies the dose-dependent inhibition of viral replication.

Caption: Experimental workflow for antiviral evaluation.

Quantitative Data Summary

The following table summarizes the key parameters to be determined for this compound. The values provided are for illustrative purposes and must be determined experimentally. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Influenza A (H1N1) | MDCK | TBD | TBD | TBD |

| This compound | Rhinovirus 14 | HeLa | TBD | TBD | TBD |

| Positive Control | Influenza A (H1N1) | MDCK | Value | >100 | >Value |

| Positive Control | Rhinovirus 14 | HeLa | Value | >100 | >Value |

TBD: To be determined experimentally. Positive control will vary depending on the virus being tested (e.g., Oseltamivir for Influenza, Pleconaril for Rhinovirus).

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, HeLa for rhinovirus)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. The concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only as a cell control.

-

Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay (EC50 Determination)

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock with a known titer (Plaque-Forming Units/mL, PFU/mL)

-

This compound at non-toxic concentrations (determined from the cytotoxicity assay)

-

Infection medium (serum-free or low-serum medium)

-

Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose (B11928114) or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Prepare confluent monolayers of the host cell line in multi-well plates.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound in infection medium at concentrations below the CC50 value.

-

Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

-

Infection:

-

Aspirate the culture medium from the cell monolayers and wash once with PBS.

-

Add 200 µL of the diluted virus to each well (except for the cell control wells).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Treatment:

-

After the adsorption period, remove the virus inoculum.

-

Add 1 mL of the prepared this compound dilutions to the respective wells. Include a virus control (infection medium without the compound) and a cell control (infection medium without virus or compound).

-

-

Overlay:

-

Incubate for a short period (e.g., 1 hour) to allow the compound to take effect.

-

Aspirate the treatment medium and add 2 mL of the overlay medium containing the respective concentrations of this compound.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization:

-

After the incubation period, fix the cells with the fixing solution for at least 30 minutes.

-

Carefully remove the overlay and the fixing solution.

-

Stain the cell monolayer with the staining solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

-

3-Deaza-xylouridine in Preclinical Cancer Research: Application Notes and Protocols

Purine (B94841) nucleoside analogs typically exert their anticancer effects by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis). It is hypothesized that 3-Deaza-xylouridine may share a similar mechanism of action. These analogs are structurally similar to natural purine nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes crucial for nucleotide metabolism, thereby halting cell proliferation and survival.

Due to the absence of specific data for this compound, this document will provide generalized protocols and application notes based on the established methodologies used for evaluating other nucleoside analogs in preclinical cancer research. These can serve as a foundational guide for researchers initiating studies on this compound.

General Application Notes

When commencing preclinical investigations of a novel nucleoside analog like this compound, a systematic approach is recommended. Initial in vitro studies are crucial to determine its cytotoxic potential across a panel of cancer cell lines. Subsequent mechanistic studies can elucidate the pathways through which it exerts its effects. Promising in vitro results would then warrant progression to in vivo animal models to assess efficacy and safety.

Key areas of investigation for this compound would include:

-

In Vitro Cytotoxicity: Determining the concentration-dependent inhibitory effect on the proliferation of various cancer cell lines.

-

Mechanism of Action: Investigating the impact on DNA synthesis, cell cycle progression, and the induction of apoptosis.

-

In Vivo Efficacy: Evaluating the anti-tumor activity in established cancer xenograft or syngeneic models.

-

Combination Studies: Assessing the potential for synergistic or additive effects when combined with standard-of-care chemotherapeutic agents.

-

Toxicology: Preliminary assessment of potential adverse effects in vitro and in vivo.

Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTS or MTT reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 48, 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at various concentrations for a defined period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This method detects the induction of apoptosis.

Materials:

-

Cancer cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound (Example)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| Cell Line A | Breast Cancer | Data to be determined |

| Cell Line B | Lung Cancer | Data to be determined |

| Cell Line C | Leukemia | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution (Example)